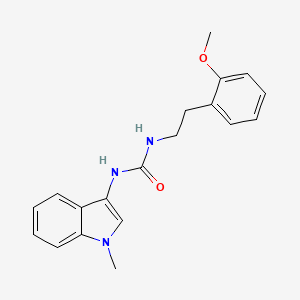![molecular formula C23H28ClN7O2 B2578950 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923687-42-7](/img/structure/B2578950.png)
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . It is a complex organic molecule with potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are synthesized through reactions involving methylene chloride and water . The crude material is washed, separated, and evaporated, and the residue is washed with hexane .Molecular Structure Analysis
The molecular structure of the compound can be represented as a combination of several functional groups including a chlorophenyl group, a piperazine ring, and a triazolo-pyridinone group . The compound’s InChI code is 1S/C19H22ClN5O/c20-16-5-7-17 (8-6-16)23-14-12-22 (13-15-23)9-3-11-25-19 (26)24-10-2-1-4-18 (24)21-25/h1-2,4-8,10H,3,9,11-15H2 .Scientific Research Applications
Pharmacological Evaluation and Potential Applications
Anxiolytic and Antidepressant Potential : A study on the derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione revealed potent 5-HT(1A) receptor ligand properties. Preliminary in vivo tests indicated that specific derivatives exert anxiolytic-like and antidepressant activities, comparable to effects seen with Diazepam and Imipramine, suggesting their potential in treating anxiety and depression (Zagórska et al., 2009).
Serotonin Receptor Affinity and Antidepressant Effects : Further research on fluoro and trifluoromethyl-phenyl-piperazinylalkyl derivatives showed promising serotonin receptor affinity and preliminary antidepressant effects in vivo, highlighting their potential as lead compounds for antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Metabolic Stability and Cell Permeability : Investigations into the metabolic stability and cell permeability of certain derivatives underscored their drug-likeness properties, suggesting potential for high intestinal absorption and specific antidepressant and anxiolytic-like activities at certain dosages (Zagórska et al., 2018).
Antiasthmatic Activity : The synthesis and evaluation of xanthene derivatives highlighted some compounds' potential as antiasthmatic agents, demonstrating significant vasodilator activity and indicating a new direction for anti-asthmatic drug development (Bhatia et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)9-5-8-28-10-12-29(13-11-28)18-7-4-6-17(24)14-18/h4,6-7,14H,5,8-13H2,1-3H3,(H,26,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQSECAHCKDKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)
![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)




![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)
![[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2578879.png)

![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)

![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)
